molecular formula C21H24ClN3O2 B2616241 (4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone CAS No. 2034366-46-4

(4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone

Cat. No. B2616241
CAS RN: 2034366-46-4
M. Wt: 385.89
InChI Key: PGZUFWHHHJCVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone is a complex organic molecule. It is related to a class of compounds that have been studied for their affinity and selectivity for the human dopamine D4 receptor .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One area of research involving similar chemical structures focuses on the synthesis of new pyridine derivatives and their antimicrobial activities. Patel, Agravat, and Shaikh (2011) explored the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones and 2-[N-(substituted benzothiazolyl) amino]pyridin-3-yl(2,3-dichloropiperazine-1-yl)methanones, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antituberculosis Studies

Research by Mallikarjuna, Padmashali, and Sandeep (2014) focused on the synthesis of derivatives including [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone and their evaluation for anticancer and antituberculosis activities. Some compounds exhibited significant activity against the human breast cancer cell line MDA-MB-435 and showed promising antituberculosis activity (Mallikarjuna, Padmashali, & Sandeep, 2014).

G Protein-Coupled Receptor Antagonists

Another research direction involves the synthesis and evaluation of small molecule antagonists of G protein-coupled receptors. Romero et al. (2012) reported the discovery of potent antagonists for the NPBWR1 (GPR7) receptor, highlighting the importance of substituents in achieving high potency and specificity (Romero et al., 2012).

Metabolism and Pharmacokinetics Studies

Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, providing insights into the metabolic pathways and the role of cytochrome P450 enzymes in the metabolism of such compounds (Sharma et al., 2012).

properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(2-cyclopentyloxypyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c22-17-5-7-18(8-6-17)24-11-13-25(14-12-24)21(26)16-9-10-23-20(15-16)27-19-3-1-2-4-19/h5-10,15,19H,1-4,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZUFWHHHJCVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone

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